![molecular formula C20H20N4O3 B2450264 Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate CAS No. 898651-31-5](/img/structure/B2450264.png)
Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), an amine group (amino), and a triazine ring. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups present. For example, the ester group could be formed through a reaction between a carboxylic acid and an alcohol .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a triazine ring. The 3D structure may be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For instance, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of an ester group could make it somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Anticancer Evaluation
- Some derivatives of this compound have been synthesized and evaluated for their anticancer activity against a panel of 60 cell lines derived from nine cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan et al., 2008).
Structural Analysis
- The structure of a related compound, 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, was analyzed, showing how molecules are linked via intermolecular hydrogen bonds (Fun et al., 2011).
Hydrogen-Bonded Supramolecular Structures
- Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a molecule with a similar structure, forms hydrogen-bonded supramolecular structures in various dimensions (Portilla et al., 2007).
Synthesis of Cyclic Dipeptidyl Ureas
- Research on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, involved similar compounds (Sañudo et al., 2006).
Synthesis and Optical Nonlinear Properties
- Schiff base compounds derived from ethyl-4-amino benzoate, similar in structure, have been synthesized and their optical nonlinear properties studied (Abdullmajed et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains abenzylic position , which is known to be a reactive site in many biochemical reactions .
Mode of Action
It’s known that reactions at the benzylic position can involvefree radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of a benzylic carbocation, which means that substitution is likely to occur at the benzylic position .
Biochemical Pathways
The compound’s structure suggests it could be involved in reactions at the benzylic position, which are common in many biochemical pathways .
Pharmacokinetics
Esters like this compound can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be reduced to form alcohols or aldehydes depending on the reducing agent .
Result of Action
Given its structure and potential reactivity at the benzylic position, it could participate in various biochemical reactions that lead to changes at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound. For instance, the hydrolysis of esters like this compound can be promoted under acidic or basic conditions .
properties
IUPAC Name |
ethyl 4-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-19(26)15-8-10-16(11-9-15)21-20-22-18(25)17(23-24-20)12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFHZUGBAWFTMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate |
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